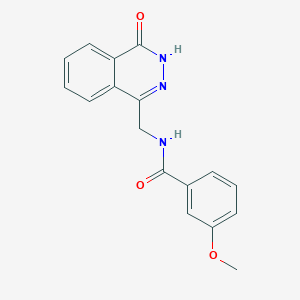

3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methoxy group and a phthalazinone moiety, making it an interesting subject for chemical and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone intermediate, which is then coupled with a benzamide derivative. The reaction conditions often include the use of anhydrous solvents like tetrahydrofuran, cooling to low temperatures, and the addition of bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the phthalazinone moiety to a dihydrophthalazine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and phthalazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized benzamide, while reduction could produce a simpler dihydrophthalazine derivative.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

Medicine: The compound’s potential pharmacological properties could be explored for developing new drugs.

Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action for 3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The phthalazinone moiety may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid: This compound shares the phthalazinone moiety but has a different substitution pattern on the benzene ring.

(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid: Another similar compound with a phthalazinone core, but with different functional groups attached.

Uniqueness

3-methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs

Activité Biologique

3-Methoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound has the molecular formula C16H16N2O3 and features a benzamide core with a methoxy group and a phthalazinone moiety. Its structure is significant as it influences the compound's interaction with biological targets.

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular targets, including:

- Bromodomain and Extra-Terminal (BET) Proteins : The compound may inhibit BRD4, a member of the BET family, which is involved in regulating gene expression and cell proliferation.

- Enzymatic Interactions : It has been suggested that the compound may influence enzymes associated with oxidative stress responses, such as superoxide dismutase and catalase .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

These findings suggest that the compound may serve as a potential therapeutic agent against multiple cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi. The following table summarizes its antimicrobial efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Case Studies and Research Findings

- In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism appeared to involve apoptosis induction and cell cycle arrest at the G1 phase.

- Molecular Docking Studies : Computational studies using molecular docking simulations have revealed that the compound binds effectively to target proteins associated with cancer progression and microbial resistance. These studies provide insights into the binding affinities and potential inhibitory effects against specific enzymes involved in tumor growth and bacterial metabolism .

- Animal Models : Preliminary in vivo studies have shown that administration of this compound leads to reduced tumor sizes in xenograft models of breast cancer, supporting its potential as an effective therapeutic agent.

Propriétés

IUPAC Name |

3-methoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-23-12-6-4-5-11(9-12)16(21)18-10-15-13-7-2-3-8-14(13)17(22)20-19-15/h2-9H,10H2,1H3,(H,18,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRVSNRTZSFBIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.